An In-depth Guide to the Synthesis of 5-bromo-2H-pyran-2-one from (Z)-alk-2-en-4-ynoate
An In-depth Guide to the Synthesis of 5-bromo-2H-pyran-2-one from (Z)-alk-2-en-4-ynoate
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the synthesis of 5-bromo-2H-pyran-2-one, a valuable heterocyclic building block, from (Z)-alk-2-en-4-ynoate precursors. This document details the core chemical transformation, provides established experimental protocols, summarizes key quantitative data, and illustrates the underlying reaction pathway.
Introduction
5-bromo-2H-pyran-2-one is a key intermediate in the synthesis of a variety of complex organic molecules and pharmacologically active compounds. Its unique structural motif, featuring a diene system and a reactive bromine atom, makes it a versatile precursor for various cycloaddition and cross-coupling reactions. The synthesis of this compound from readily accessible (Z)-alk-2-en-4-ynoates via an electrophilic cyclization represents an efficient and important transformation in modern organic chemistry. This guide focuses on the copper(II) bromide-mediated cyclization, a method that has been shown to be effective for this transformation.
Core Synthesis Pathway: Electrophilic Cyclization
The primary method for the synthesis of 5-bromo-2H-pyran-2-one from a (Z)-alk-2-en-4-ynoate involves an electrophilic cyclization reaction. In this process, an electrophilic bromine source, typically copper(II) bromide (CuBr₂), activates the alkyne moiety of the starting material. This activation facilitates a 6-endo-dig cyclization, where the ester carbonyl oxygen acts as the nucleophile, attacking the activated alkyne. This intramolecular reaction leads to the formation of the six-membered pyranone ring with concomitant installation of a bromine atom at the 5-position. The reaction is often promoted by a catalytic amount of a dicyclohexylammonium salt (Cy₂NH·HX) to enhance the reaction rate and yield.[1][2]
Caption: General reaction pathway for the synthesis of 5-bromo-2H-pyran-2-one.
Data Presentation
Physical and Spectroscopic Data of 5-bromo-2H-pyran-2-one
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrO₂ | [3] |
| Molecular Weight | 174.98 g/mol | [3] |
| Melting Point | 54-56 °C | [4] |
| Appearance | Light-brown solid | [4] |
NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR data for 5-bromo-2H-pyran-2-one.[4]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR (400 MHz, CDCl₃) | 6.31 | dd | 9.8, 1.1 |
| 7.38 | dd | 9.8, 2.7 | |
| 7.62 | dd | 2.7, 1.1 | |
| ¹³C NMR (50 MHz, CDCl₃) | 100.7 | ||
| 117.4 | |||
| 145.9 | |||
| 149.6 | |||
| 159.3 |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the (Z)-alk-2-en-4-ynoate starting material and its subsequent cyclization to 5-bromo-2H-pyran-2-one.
Synthesis of Ethyl (Z)-pent-2-en-4-ynoate
Synthesis of 5-bromo-6-phenyl-2H-pyran-2-one
The following protocol is based on the procedure reported by Liang, Xie, and Li for a phenyl-substituted derivative, which serves as a representative example of this transformation.[1]
Materials:
-
Ethyl (Z)-5-phenylpent-2-en-4-ynoate
-
Copper(II) bromide (CuBr₂)
-
Dicyclohexylammonium chloride (Cy₂NH·HCl)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
To a solution of ethyl (Z)-5-phenylpent-2-en-4-ynoate (1.0 eq) in an anhydrous solvent is added copper(II) bromide (2.0 eq).
-
Dicyclohexylammonium chloride (0.1 eq) is then added to the reaction mixture.
-
The mixture is stirred at an appropriate temperature (e.g., reflux) for the required time (e.g., 6 hours), with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 5-bromo-6-phenyl-2H-pyran-2-one.
Note: In the reported example, this procedure afforded the product in a 47% yield.[1]
Caption: Experimental workflow for the synthesis of 5-bromo-2H-pyran-2-one.
Conclusion
The synthesis of 5-bromo-2H-pyran-2-one from (Z)-alk-2-en-4-ynoates via a copper(II) bromide-mediated electrophilic cyclization is a valuable and efficient method for accessing this important synthetic intermediate. This guide has provided a detailed overview of the core transformation, summarized the key data, and presented a representative experimental protocol. This information is intended to be a valuable resource for researchers in organic synthesis and drug development, facilitating the preparation and utilization of this versatile building block in their research endeavors. Further investigation into the synthesis of the requisite (Z)-alk-2-en-4-ynoate starting materials will broaden the applicability of this methodology.
References
- 1. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cy2NH·HX-Promoted Cyclizations of o-(Alk-1-ynyl)benzoates and (Z)-Alk-2-en-4-ynoate with Copper Halides to Synthesize Isocoumarins and α-Pyrone [organic-chemistry.org]
- 3. 5-bromo-2H-pyran-2-one | C5H3BrO2 | CID 11105873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
